REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([N:8]2[CH2:12][CH2:11][CH2:10][CH2:9]2)[N:5]=[C:4]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[N:3]=1.[CH2:18]([CH2:20][NH2:21])[OH:19]>O>[N:13]1([C:4]2[N:3]=[C:2]([NH:21][CH2:20][CH2:18][OH:19])[CH:7]=[C:6]([N:8]3[CH2:12][CH2:11][CH2:10][CH2:9]3)[N:5]=2)[CH2:17][CH2:16][CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)N1CCCC1)N1CCCC1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
1700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated at 140° for 66 hr
|
Duration
|
66 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the product is isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)C1=NC(=CC(=N1)NCCO)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |